molecular formula C13H10BrCl B14418716 5-Bromomethyl-2-chloro-biphenyl CAS No. 83169-81-7

5-Bromomethyl-2-chloro-biphenyl

Cat. No.: B14418716
CAS No.: 83169-81-7
M. Wt: 281.57 g/mol
InChI Key: RNFIKYJIMRKWRM-UHFFFAOYSA-N
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Description

5-Bromomethyl-2-chloro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromomethyl group attached to one ring and a chlorine atom attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromomethyl-2-chloro-biphenyl involves the bromination of 2-chloro-biphenyl. This can be achieved through a free radical bromination reaction using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically takes place in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-2-chloro-biphenyl can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-chloro-biphenyl.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

    Nucleophilic Substitution: Products include azido- or thiol-substituted biphenyl derivatives.

    Oxidation: The major product is 2-chloro-biphenyl-5-carboxylic acid.

    Reduction: The major product is 2-chloro-biphenyl.

Scientific Research Applications

5-Bromomethyl-2-chloro-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromomethyl-2-chloro-biphenyl involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological molecules. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobiphenyl: Similar structure but lacks the chlorine atom.

    2-Chlorobiphenyl: Similar structure but lacks the bromomethyl group.

    4-Bromomethylbiphenyl: Similar structure but with the bromomethyl group at a different position.

Uniqueness

5-Bromomethyl-2-chloro-biphenyl is unique due to the presence of both bromomethyl and chlorine substituents on the biphenyl scaffold

Properties

CAS No.

83169-81-7

Molecular Formula

C13H10BrCl

Molecular Weight

281.57 g/mol

IUPAC Name

4-(bromomethyl)-1-chloro-2-phenylbenzene

InChI

InChI=1S/C13H10BrCl/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

RNFIKYJIMRKWRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)CBr)Cl

Origin of Product

United States

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